

commercial suppliers and purchasing 2-Iodophenol

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Compound of Interest

Compound Name: 2-Iodophenol

Cat. No.: B132878

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An In-depth Technical Guide to the Commercial Procurement and Application of **2-Iodophenol**

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the journey of discovery. **2-Iodophenol** (CAS No. 533-58-4), a key aryl iodide intermediate, is invaluable in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and fine chemicals.^{[1][2]} Its utility in forming carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions, makes it a staple in the synthetic chemist's toolbox.

This guide provides a comprehensive overview of sourcing and purchasing research-grade **2-Iodophenol**, details essential safety and handling protocols, and presents a representative experimental methodology for its application in organic synthesis.

Commercial Suppliers and Specifications

Selecting a reliable supplier is paramount to ensuring the quality and consistency of starting materials. **2-Iodophenol** is available from numerous global suppliers, each offering various grades and purities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).^[3]

Below is a summary of prominent commercial suppliers and the typical specifications for their **2-Iodophenol** products.

Table 1: Commercial Supplier and Product Specifications for **2-Iodophenol**

Supplier	Product Number (Example)	Purity/Assay	Form	Melting Point (°C)
Sigma-Aldrich (Merck)	281409	98%	Solid	37-40[4]
Tokyo Chemical Industry (TCI)	I0460	>99.0% (GC)	White to light yellow crystal/powder	40.0-44.0
Thermo Scientific Chemicals	AC122350050	≥97.5% (GC)	Crystals, powder, or fused solid	35.0-44.0[5]
Sarex	N/A	NLT 98% (GLC)	Off-white to yellow semi-solid	37-40[1]
GTI Laboratory Supplies	FSC533584-10GM	99.3% (GC)	Brown crystalline solid	37-40[6]

Note: Product numbers, purity, and specifications are subject to change and may vary by lot. Researchers should always consult the supplier's most current documentation.

The Chemical Procurement Workflow

The process of purchasing a chemical like **2-Iodophenol** for a research laboratory involves several critical steps beyond simply placing an order. It is a structured process designed to ensure safety, compliance, and fiscal responsibility.[7][8] The workflow begins with a comprehensive risk assessment and ends with the safe storage and inventory management of the received chemical.[9][10]

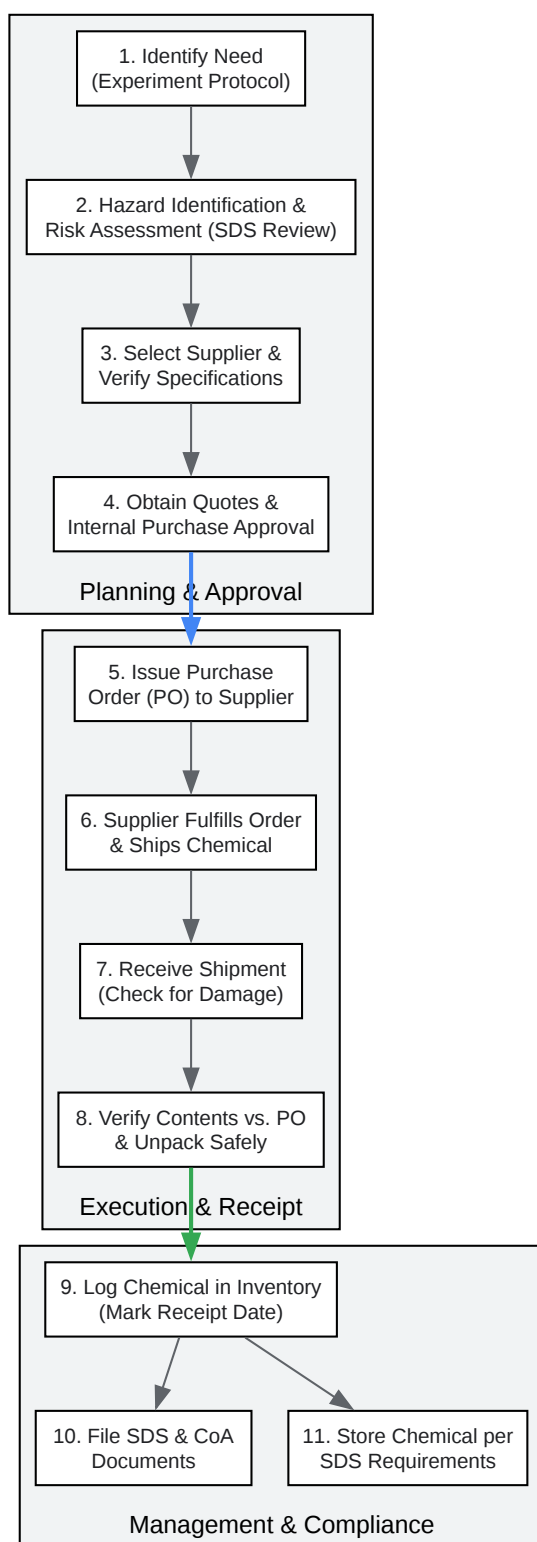


Diagram 1: Chemical Procurement Workflow

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Caption: A flowchart illustrating the key stages of the chemical procurement process.

Safety, Handling, and Storage

2-Iodophenol is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin.[\[11\]](#)[\[12\]](#) A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.

Table 2: Key Safety Information for **2-Iodophenol**

Hazard Category	GHS Hazard Statements	Precautionary Measures & PPE
Health Hazards	H315: Causes skin irritation. [13] H319: Causes serious eye irritation. [13] H335: May cause respiratory irritation. [13]	Avoid breathing dust. [11] Use in a well-ventilated area or fume hood. [14] Wear protective gloves (e.g., Nitrile rubber), chemical safety goggles, and a lab coat. [11] [14]
Handling	Wash thoroughly after handling. [14] Avoid dust formation. [11]	Use proper glove removal technique to avoid skin contact. [11]
Storage	Store in a cool, dry, well-ventilated area. [14]	Keep container tightly closed and store away from incompatible substances like strong oxidizing agents. [14] [15]
First Aid	Eyes: Rinse cautiously with water for several minutes. [11] Skin: Flush skin with plenty of water. [14] Inhalation: Move to fresh air. [14]	Seek medical advice if you feel unwell. [14]

This is a summary. Always refer to the full SDS from the supplier for complete information.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of **2-Iodophenol** in drug development and materials science is its use as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^[16] This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid) to synthesize substituted biphenyls, a common scaffold in pharmacologically active molecules.^{[17][18]}

Detailed Experimental Protocol: Synthesis of [1,1'-biphenyl]-2-ol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of **2-Iodophenol** with phenylboronic acid. Reaction conditions may require optimization for different substrates.

Materials:

- **2-Iodophenol** (1.0 mmol, 220.0 mg)
- Phenylboronic acid (1.2 mmol, 146.3 mg)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
- Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
- Degassed 1,4-Dioxane/Water mixture (4:1, 10 mL)
- Ethyl acetate, brine, anhydrous sodium sulfate
- Schlenk flask or sealed reaction tube

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add **2-Iodophenol**, phenylboronic acid, potassium carbonate, and the palladium catalyst.

- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[\[19\]](#)
- Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the flask via syringe.[\[19\]](#)
- Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure [1,1'-biphenyl]-2-ol.

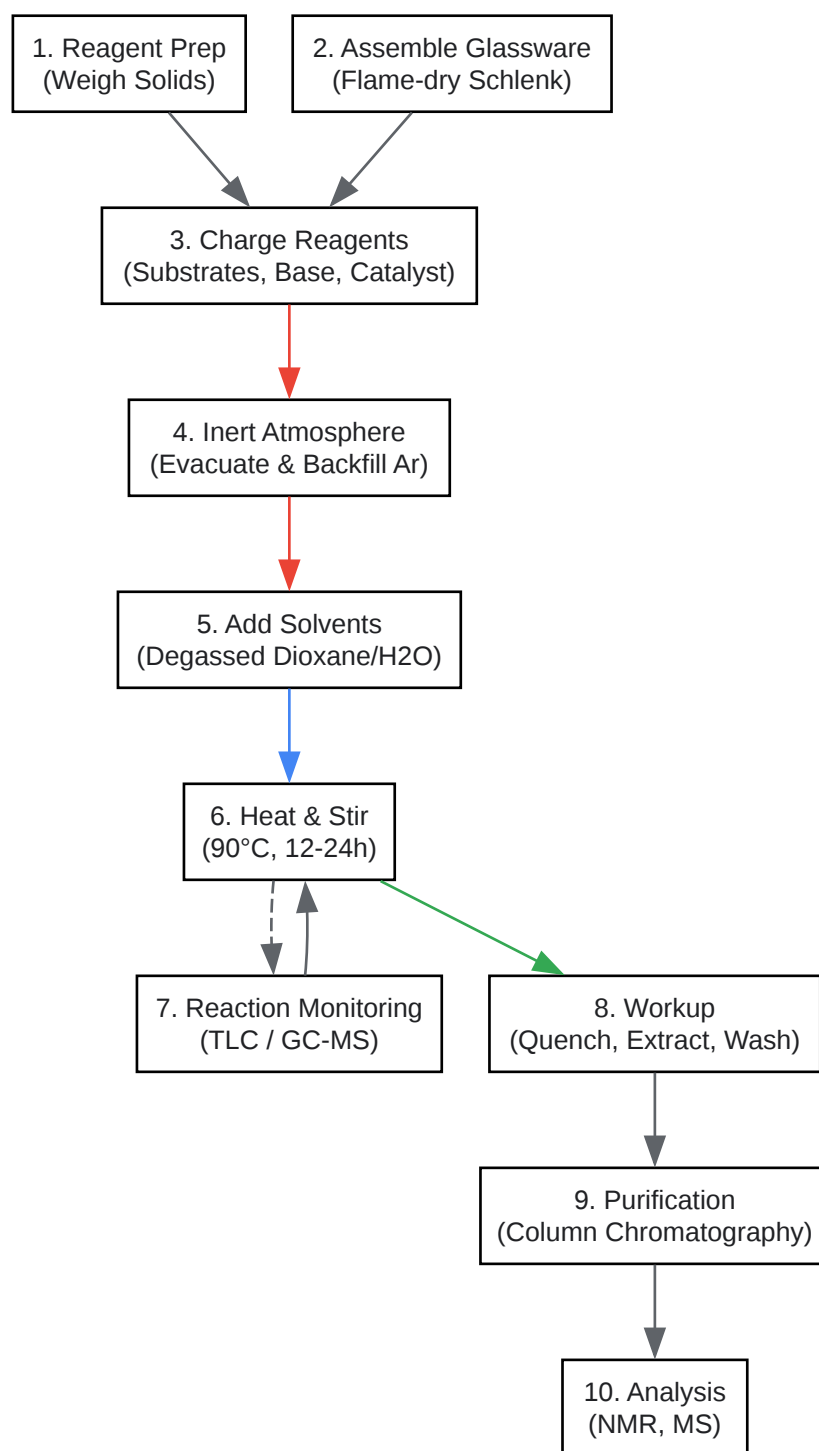


Diagram 2: Suzuki Coupling Experimental Workflow

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Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.

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